molecular formula C10H13ClF3NO B2654367 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride CAS No. 123206-13-3

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride

Cat. No. B2654367
CAS RN: 123206-13-3
M. Wt: 255.67
InChI Key: AGAURFWFKGJLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride is a biochemical compound used for proteomics research . Its molecular formula is C10H12F3NO•HCl, and it has a molecular weight of 255.66 .


Molecular Structure Analysis

The molecular structure of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride is defined by its molecular formula, C10H12F3NO•HCl . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The presence of three fluorine atoms suggests that the compound contains a trifluoro group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride, the molecular formula is C10H12F3NO•HCl, and the molecular weight is 255.66 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Proteomics Research

“3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structure, interactions, and expression levels.

Organic Synthesis

This compound is used in organic synthesis . It can serve as a building block in the synthesis of various organic compounds. Its unique structure, which includes both an amino group and a trifluoro group, makes it a versatile reagent in organic synthesis.

Pharmaceutical Intermediate

It is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it is used to produce would depend on the reactions it is involved in.

Synthesis Material

The compound serves as a synthesis material . It could be used as a starting material in the synthesis of various other compounds, including polymers, resins, and other materials.

Basic Reagent and Catalyst

In some organic reactions, it acts as a basic reagent and catalyst . Its amino group can act as a base, accepting a proton and facilitating various reactions.

properties

IUPAC Name

3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7;/h1-5,8-9,15H,6,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAURFWFKGJLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride

Synthesis routes and methods

Procedure details

12 N Hydrochloric acid is added to a suspension of (2RS, 3RS)-3-benzoylamino-2-hydroxy-4-phenyl-1,1,1-trifluorobutane (3.00 g, Reference compound No. 31-1), ethanol (60 ml) and water (60 ml), and the mixture is refluxed for one day. After standing, the reaction mixture is concentrated under reduced pressure, diethyl ether is added to the resulting residue, and the whole is extracted with water. The extract is concentrated under reduced pressure to give the titled reference compound (1.58 g).
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(2RS, 3RS)-3-benzoylamino-2-hydroxy-4-phenyl-1,1,1-trifluorobutane
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60 mL
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60 mL
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